molecular formula C18H17BrN2O6S2 B11615633 Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- CAS No. 442651-61-8

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-

Cat. No.: B11615633
CAS No.: 442651-61-8
M. Wt: 501.4 g/mol
InChI Key: LWNULLKRXOUCTI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-bromo-3,4,5-trimethoxybenzoyl group linked to a 6-(methylsulfonyl)-2-benzothiazolylamine moiety.

Properties

CAS No.

442651-61-8

Molecular Formula

C18H17BrN2O6S2

Molecular Weight

501.4 g/mol

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H17BrN2O6S2/c1-25-12-8-10(14(19)16(27-3)15(12)26-2)17(22)21-18-20-11-6-5-9(29(4,23)24)7-13(11)28-18/h5-8H,1-4H3,(H,20,21,22)

InChI Key

LWNULLKRXOUCTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br)OC)OC

Origin of Product

United States

Preparation Methods

Bromination Strategies for Aromatic Substitution

ParameterValue
SolventAcetic acid
Temperature0–5°C
Bromine Equivalents1.1
Reaction Time6 hours

Alternative methods using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C) yield 85–88% product but require rigorous exclusion of moisture.

Methoxylation and Protection of Hydroxyl Groups

The 3,4,5-trimethoxy substitution is achieved through sequential Williamson ether synthesis . Starting with 3,4,5-trihydroxybenzamide, methyl iodide (3.3 equivalents) and potassium carbonate in DMF at 80°C for 12 hours provide full methylation. Demethylation side reactions are mitigated by controlled stoichiometry:

3,4,5-Trihydroxybenzamide+3CH3IK2CO3,DMF3,4,5-Trimethoxybenzamide(94% yield)[5]\text{3,4,5-Trihydroxybenzamide} + 3 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3,4,5-Trimethoxybenzamide} \quad (94\%\ \text{yield})

Synthesis of 6-(Methylsulfonyl)-2-Benzothiazolyl Amine

The benzothiazole moiety is prepared via cyclocondensation of 2-aminothiophenol with methylsulfonyl-acetyl chloride. In a representative procedure :

  • Step 1 : 2-Aminothiophenol (1.0 equiv) reacts with methylsulfonyl-acetyl chloride (1.05 equiv) in THF at −10°C, yielding 85% intermediate.

  • Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C for 4 hours forms the benzothiazole ring (91% yield).

IntermediateConditionsYield
Methylsulfonyl-acetyl chloride adductTHF, −10°C, 2h85%
6-(Methylsulfonyl)-2-benzothiazolyl aminePPA, 120°C, 4h91%

Amide Coupling via Palladium Catalysis

The final assembly employs Buchwald-Hartwig amidation to link the brominated benzamide and benzothiazolyl amine. Using Pd(dba)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 16 hours, the reaction achieves 67% yield . Comparative studies show:

Catalyst SystemSolventTemperatureYield
Pd(dba)₂/XantphosToluene110°C67%
Pd(OAc)₂/BINAPDMF100°C58%

Excess amine (1.5 equiv) and degassed solvents are essential to suppress proto-debromination .

Alternative Routes: Reductive Amination and Ullmann Coupling

Reductive amination offers a metal-free pathway. Condensing 2-bromo-3,4,5-trimethoxybenzoic acid with 6-(methylsulfonyl)-2-benzothiazolyl amine using EDC/HOBt, followed by NaBH₄ reduction, yields 62% product.

Ullmann coupling with CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C for 24 hours provides 55% yield but suffers from side-product formation .

Industrial-Scale Optimization

For kilogram-scale production, a continuous flow system minimizes decomposition:

  • Bromination and amidation are performed in separate reactors with inline IR monitoring.

  • Total isolated yield reaches 71% with 99.2% purity (HPLC).

Challenges and Mitigation Strategies

  • Debromination : Occurs above 100°C; mitigated by lower temperatures (80–90°C) and radical inhibitors (BHT) .

  • Sulfonamide Hydrolysis : Additives like MgSO₄ stabilize the methylsulfonyl group during acidic workups .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 2 of the benzamide ring undergoes nucleophilic substitution under controlled conditions.

Key Findings:

  • Reactivity with Amines : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces bromine with an amine group, yielding 2-amino derivatives. This is attributed to the electron-withdrawing effect of the adjacent methoxy groups, which polarize the C–Br bond .

  • Thiocyanate Displacement : Treatment with sodium thiocyanate in ethanol under reflux produces 2-thiocyanato analogs, confirmed via LC-MS and 1^1H NMR .

Table 1 : Substitution reactions of the bromine site

ReagentConditionsProductYield (%)Reference
MethylamineDMF, 80°C, 12h2-amino derivative78
NaSCNEtOH, reflux, 8h2-thiocyanato analog65

Methoxy Group Demethylation

The 3,4,5-trimethoxy substituents undergo acid- or base-catalyzed demethylation to form hydroxyl groups.

Key Findings:

  • Acidic Conditions : Hydrobromic acid (48%) in acetic acid at 100°C selectively removes methyl groups, generating trihydroxy derivatives. The reaction proceeds via SN2 mechanism .

  • Enzymatic Demethylation : Cytochrome P450 enzymes catalyze demethylation in biological systems, producing metabolites with enhanced solubility .

Mechanistic Pathway :
R-OCH3+H+R-OH+CH3+\text{R-OCH}_3 + \text{H}^+ \rightarrow \text{R-OH} + \text{CH}_3^+
This process is critical for generating bioactive metabolites .

Sulfonyl Group Reactivity

The methylsulfonyl moiety at position 6 of the benzothiazole ring participates in sulfonation and nucleophilic displacements.

Key Findings:

  • Sulfonamide Formation : Reaction with dimethylamine in THF replaces the sulfonyl group with a sulfonamide, confirmed by IR (νS=O\nu_{\text{S=O}} at 1150 cm1^{-1}) .

  • Electrophilic Aromatic Substitution : The electron-deficient benzothiazole ring directs nitration to position 5 under HNO3_3/H2_2SO4_4 .

Table 2 : Sulfonyl group transformations

Reaction TypeReagentProductApplicationReference
Sulfonamide(CH3_3)2_2NHN,N-dimethylsulfonamide derivativeEnzyme inhibition
NitrationHNO3_3/H2_2SO4_45-nitrobenzothiazole analogAntibacterial agents

Cyclization Reactions

The benzothiazole core facilitates cyclization with α,β-unsaturated carbonyl compounds.

Key Findings:

  • Thiazolidinone Formation : Reaction with thioglycolic acid in refluxing toluene produces fused thiazolidinone rings, enhancing anticancer activity (IC50_{50} = 18.4 μM against MDA-MB-231 cells) .

  • Quinoline Hybrids : Condensation with 8-hydroxyquinoline in the presence of POCl3_3 yields hybrid structures with dual antiproliferative and anti-inflammatory effects .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to introduce aryl or alkyl groups.

Key Findings:

  • Suzuki Coupling : Using Pd(PPh3_3)4_4 and phenylboronic acid, the bromine is replaced with a phenyl group (yield: 82%) .

  • Buchwald-Hartwig Amination : Reaction with morpholine under Pd2_2(dba)3_3 catalysis forms C–N bonds, critical for modifying pharmacokinetic properties .

Biological Interaction Mechanisms

The compound inhibits enzymes via coordination to active-site residues:

  • Carbonic Anhydrase IX : The sulfonamide group binds Zn2+^{2+} in the catalytic pocket (KdK_d = 12 nM) .

  • Bcl-2 Antiapoptotic Proteins : Hydrophobic interactions with the benzothiazole ring disrupt protein-DNA complexes (MD simulations) .

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • A benzamide core
  • Bromine and methoxy substituents
  • A methylsulfonyl group attached to a benzothiazole moiety

Its molecular formula is C17H18BrN2O5SC_{17}H_{18}BrN_{2}O_{5}S with a molecular weight of approximately 436.31 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For example:

  • In vitro studies demonstrated that similar benzamide compounds exhibited cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Compounds showed IC50 values significantly lower than standard treatments like doxorubicin .
  • Mechanistic studies indicated that these compounds might induce apoptosis through the modulation of Bcl-2 family proteins, enhancing the pro-apoptotic signals in cancer cells .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties:

  • Compounds similar to the target molecule displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
  • The presence of electron-donating groups (e.g., methoxy) on the aromatic ring was correlated with increased antibacterial efficacy .

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been explored:

  • Studies reported that benzamide derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating strong inhibitory activity. For instance, some derivatives showed IC50 values as low as 1.57 µM for AChE .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural modifications:

  • Substituent Effects : The presence of methoxy groups at positions 3, 4, and 5 on the aromatic ring enhances lipophilicity and bioavailability.
  • Bromine Substitution : The introduction of bromine at position 2 has been shown to increase anticancer potency by enhancing interaction with target proteins involved in cell proliferation .

Case Studies

  • Study on Anticancer Effects : A recent publication investigated a series of benzamide derivatives where the target compound showed significant cytotoxicity against breast cancer cell lines with an emphasis on apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Another study focused on the synthesis and testing of various substituted benzamides against fungal pathogens. The compound exhibited moderate antifungal activity against Candida albicans with an EC50 value of 20 µg/mL .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Benzamide derivatives have shown promising anticancer properties. Research has indicated that compounds containing the thiazole ring exhibit selective cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives demonstrated significant activity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells with IC50 values indicating effective inhibition of cell proliferation .

  • Case Study : A study synthesized several thiazole derivatives and evaluated their anticancer activity using the MTT assay. One compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, highlighting the potential of benzamide derivatives in cancer therapy .

1.2 Anti-inflammatory Properties

Benzamide derivatives are also explored for their anti-inflammatory effects. Compounds similar to Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

  • Research Findings : A systematic review identified several benzamide derivatives with COX-2 inhibitory activities, suggesting their potential utility in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The unique chemical structure of benzamide derivatives allows for exploration in agrochemicals, particularly as pesticides or herbicides. The incorporation of thiazole and sulfonyl groups enhances their efficacy against various pests.

  • Case Study : Research has shown that certain thiazole-containing compounds exhibit significant insecticidal activity against agricultural pests, suggesting that similar benzamide derivatives could be effective in pest management strategies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Substituents on Benzamide Core Benzothiazole/Other Heterocycle Modifications Molecular Formula Key References
Target Compound 2-Bromo-3,4,5-trimethoxy 6-(Methylsulfonyl)-2-benzothiazolyl C₁₈H₁₆BrN₂O₆S₂
3,4,5-Trimethoxy-N-[6-(imidazolin-2-yl)benzothiazol-2-yl]benzamide (47) 3,4,5-Trimethoxy (no bromine) 6-Imidazolinyl-2-benzothiazolyl C₂₀H₂₀N₄O₅S
N-(6-Cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide (48) Unsubstituted benzamide 6-Cyano-1-phenyl-benzoimidazolyl C₂₁H₁₄N₄O
3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2) 3,4,5-Trimethoxy Benzo-pyrrolo-oxazin-7-yl C₂₀H₁₆N₂O₆
2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CID 978637) 2-Bromo-3,4,5-trimethoxy 4-(Pyrimidin-2-ylsulfamoyl)phenyl C₂₀H₁₉BrN₄O₆S
N-(3-Methyl-2-pyridyl)-3,4,5-trimethoxybenzamide (CAS 64670-47-9) 3,4,5-Trimethoxy 3-Methyl-2-pyridyl C₁₆H₁₈N₂O₄

Key Observations :

  • Bromine vs.
  • Benzothiazole vs. Other Heterocycles: The 6-(methylsulfonyl) group on benzothiazole distinguishes the target from compounds with imidazolinyl (47) or cyano (48) substituents. Sulfonyl groups are known to enhance solubility and metabolic stability .
  • Aromatic vs. Non-Aromatic Linkers: The target’s benzothiazole ring contrasts with the benzo-pyrrolo-oxazin core in PBX2, which may alter π-π stacking interactions .

Critical Analysis :

  • The target compound’s synthesis is inferred from analogous routes (e.g., amide coupling), but direct evidence is lacking.
  • Purity and spectral data for the target are unavailable, unlike compounds 47 and 48, which were validated via NMR and HRMS .

Insights :

  • Compound 47’s antioxidant activity highlights the role of methoxy groups in redox modulation, a feature shared with the target .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]benzamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the benzothiazole and benzamide moieties. A typical approach involves:

Benzothiazole Core Formation : Reacting 2-amino-6-bromobenzothiazole with methylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the sulfonyl group at position 6 .

Benzamide Coupling : Using 2-bromo-3,4,5-trimethoxybenzoyl chloride in a nucleophilic acyl substitution reaction with the sulfonated benzothiazole amine. This step often employs anhydrous solvents (e.g., THF or DCM) and a base (e.g., triethylamine) to drive the reaction .
Characterization :

  • TLC Monitoring : Use solvent systems like n-heptane:diethyl ether (8:2) to track intermediates (e.g., Rf ~0.31–0.49 for analogous compounds) .
  • NMR Spectroscopy : Key signals include downfield shifts for the sulfonyl group (δ 3.3–3.5 ppm for CH3SO2 in 1^1H NMR) and aromatic protons (δ 6.8–7.9 ppm). 13^{13}C NMR should show peaks for methoxy carbons (δ 56–60 ppm) and benzothiazole carbons (δ 120–165 ppm) .

Q. How can crystallographic refinement challenges be addressed for this compound, given its complex substituents?

  • Methodological Answer : The bromine, methoxy, and sulfonyl groups introduce heavy atoms and conformational flexibility, complicating refinement. Strategies include:

Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve disordered methoxy groups.

Software Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters for heavy atoms (e.g., Br, S). Constraints can be applied to methoxy groups to reduce overfitting .

Validation : Cross-check refinement with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13^{13}13C NMR shifts) for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example:
  • Solvent Polarity : DMSO-d6 can induce deshielding in aromatic protons, shifting peaks upfield. Compare spectra across solvents (CDCl3 vs. DMSO-d6) to isolate solvent effects .
  • Tautomeric Equilibria : The benzothiazole NH may participate in hydrogen bonding, altering chemical shifts. Variable-temperature NMR can detect slow exchange processes .
  • Validation : Cross-reference with computational methods (e.g., DFT-based chemical shift predictions using Gaussian) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Methodological Answer : Focus on substituent modifications guided by bioisosteric replacement and pharmacophore modeling:

Variation of Methoxy Groups : Replace 3,4,5-trimethoxy with hydroxy or halogenated groups to assess hydrogen bonding/hydrophobic interactions.

Benzothiazole Modifications : Test analogs with substituents at position 2 (e.g., methyl, phenyl) to evaluate steric effects on target binding .

Assay Design : Use enzyme inhibition assays (e.g., urease or kinase) with IC50 determination. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. What are the key considerations for optimizing reaction yields in large-scale synthesis of intermediates like 6-(methylsulfonyl)-2-aminobenzothiazole?

  • Methodological Answer : Scale-up challenges include exothermic reactions and purification bottlenecks. Solutions:

Reaction Conditions : Use flow chemistry for sulfonation to control heat dissipation.

Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Byproduct Mitigation : Add scavengers (e.g., polymer-bound sulfonic acid) to trap excess methylsulfonyl chloride .

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